molecular formula C4H8INaO3S B1324555 sodium 4-iodobutane-1-sulfonate CAS No. 7671-49-0

sodium 4-iodobutane-1-sulfonate

Cat. No.: B1324555
CAS No.: 7671-49-0
M. Wt: 286.07 g/mol
InChI Key: NFZCPMXLVKIUQR-UHFFFAOYSA-M
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Description

sodium 4-iodobutane-1-sulfonate is a chemical compound with the molecular formula C4H8IO3SNa. It is a derivative of butanesulfonic acid where an iodine atom is substituted at the fourth position of the butane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butanesulfonic acid, 4-iodo-, sodium salt typically involves the iodination of butanesulfonic acid. One common method includes the reaction of butanesulfonic acid with iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or precipitation .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: sodium 4-iodobutane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted butanesulfonic acid derivatives can be formed.

    Oxidation Products: Sulfonates and other oxidized derivatives.

    Reduction Products: Sulfides and other reduced forms.

Scientific Research Applications

sodium 4-iodobutane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butanesulfonic acid, 4-iodo-, sodium salt involves its interaction with molecular targets through its sulfonic acid and iodine functional groups. The sulfonic acid group can participate in acid-base reactions, while the iodine atom can engage in halogen bonding and electrophilic substitution reactions. These interactions can modulate the activity of enzymes and other biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

  • Butane-1-sulfonic acid sodium salt
  • Octane-1-sulfonic acid sodium salt
  • Heptane-1-sulfonic acid sodium salt

Comparison: sodium 4-iodobutane-1-sulfonate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to other sulfonic acid derivatives. The iodine atom enhances its electrophilic properties, making it more reactive in substitution reactions. Additionally, the compound’s solubility and stability are influenced by the iodine substitution, differentiating it from other similar compounds .

Properties

IUPAC Name

sodium;4-iodobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9IO3S.Na/c5-3-1-2-4-9(6,7)8;/h1-4H2,(H,6,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZCPMXLVKIUQR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8INaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884413
Record name 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7671-49-0
Record name 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007671490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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